molecular formula C16H20N2OS B6645988 [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone

[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone

Cat. No. B6645988
M. Wt: 288.4 g/mol
InChI Key: FVKGZTXSRAZAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone, also known as PMBM, is a compound that has been synthesized and studied for its potential use in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone involves its ability to modulate various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been found to inhibit the activity of these pathways, which leads to the induction of apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been shown to inhibit the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptide. In Parkinson's disease, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. In Alzheimer's disease, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been shown to reduce the levels of amyloid-beta peptide and improve cognitive function. In Parkinson's disease, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been found to protect dopaminergic neurons from oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone in lab experiments is its high yield and purity, which makes it easier to obtain and work with. Another advantage is its ability to modulate various signaling pathways, which makes it a versatile tool for studying different diseases. One limitation of using [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are many future directions for [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone research, including the development of more potent analogs, the optimization of synthesis methods, and the investigation of its potential use in combination with other therapeutic agents. Additionally, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone could be studied further for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone shows great promise as a therapeutic agent and warrants further investigation in the field of medicinal chemistry.

Synthesis Methods

The synthesis of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone involves the reaction of 1-benzothiophen-2-ylmagnesium bromide with 3-(chloromethyl)-4-methylpiperidine hydrochloride in the presence of palladium catalysts. The resulting compound is then treated with ammonia to obtain [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone in high yield and purity.

Scientific Research Applications

[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In Parkinson's disease research, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone has been found to protect dopaminergic neurons from oxidative stress and neurotoxicity.

properties

IUPAC Name

[3-(aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-6-7-18(10-13(11)9-17)16(19)15-8-12-4-2-3-5-14(12)20-15/h2-5,8,11,13H,6-7,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKGZTXSRAZAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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